molecular formula C9H15O2Rh- B13401841 2,4-Pentanedionatobis(ethylene)rhodium

2,4-Pentanedionatobis(ethylene)rhodium

Cat. No.: B13401841
M. Wt: 258.12 g/mol
InChI Key: AFQSOHSPTULSFS-FGSKAQBVSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylacetonatobis(ethylene)rhodium can be synthesized by reacting rhodium chloride with acetylacetone and ethylene. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of acetylacetonatobis(ethylene)rhodium generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

Acetylacetonatobis(ethylene)rhodium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) or rhodium(0) species .

Scientific Research Applications

Acetylacetonatobis(ethylene)rhodium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which acetylacetonatobis(ethylene)rhodium exerts its effects involves the coordination of the rhodium center with various substrates. The ethylene and acetylacetonate ligands stabilize the rhodium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in asymmetric arylation reactions, the rhodium center facilitates the formation of carbon-carbon bonds with high enantioselectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylacetonatobis(ethylene)rhodium is unique due to its combination of ethylene and acetylacetonate ligands, which provide a balance of stability and reactivity. This makes it particularly effective in asymmetric arylation reactions, where high enantioselectivity is required .

Properties

Molecular Formula

C9H15O2Rh-

Molecular Weight

258.12 g/mol

IUPAC Name

ethene;(Z)-4-oxopent-2-en-2-olate;rhodium

InChI

InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;/p-1/b4-3-;;;

InChI Key

AFQSOHSPTULSFS-FGSKAQBVSA-M

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C=C.C=C.[Rh]

Canonical SMILES

CC(=CC(=O)C)[O-].C=C.C=C.[Rh]

Origin of Product

United States

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